![molecular formula C6H11NO2 B14661568 N-[(Prop-2-en-1-yl)oxy]propanamide CAS No. 42832-41-7](/img/structure/B14661568.png)
N-[(Prop-2-en-1-yl)oxy]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propionyl-O-allyl-hydroxylamin is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are used in various chemical transformations. N-Propionyl-O-allyl-hydroxylamin is characterized by the presence of a propionyl group attached to the nitrogen atom and an allyl group attached to the oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propionyl-O-allyl-hydroxylamin typically involves the O-alkylation of hydroxylamines. One common method is the reaction of hydroxylamine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield N-Propionyl-O-allyl-hydroxylamin.
Industrial Production Methods
Industrial production of N-Propionyl-O-allyl-hydroxylamin can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Propionyl-O-allyl-hydroxylamin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Scientific Research Applications
N-Propionyl-O-allyl-hydroxylamin has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Propionyl-O-allyl-hydroxylamin involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The presence of the propionyl and allyl groups enhances its binding affinity and specificity towards certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-Propionyl-O-methyl-hydroxylamin
- N-Propionyl-O-ethyl-hydroxylamin
- N-Propionyl-O-benzyl-hydroxylamin
Uniqueness
N-Propionyl-O-allyl-hydroxylamin is unique due to the presence of the allyl group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications where selective inhibition of enzymes is required.
Properties
CAS No. |
42832-41-7 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N-prop-2-enoxypropanamide |
InChI |
InChI=1S/C6H11NO2/c1-3-5-9-7-6(8)4-2/h3H,1,4-5H2,2H3,(H,7,8) |
InChI Key |
OASPBCCTQXPUAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NOCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)
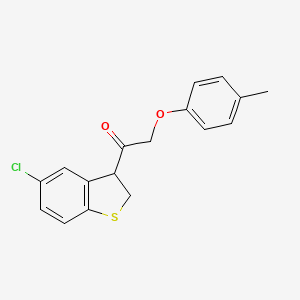

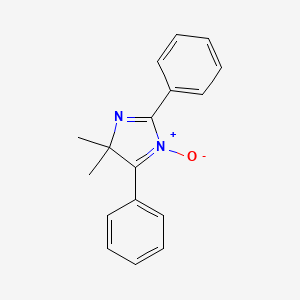
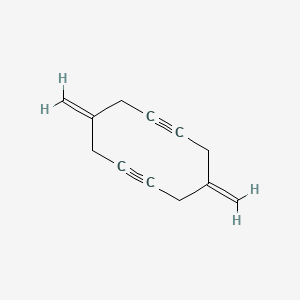
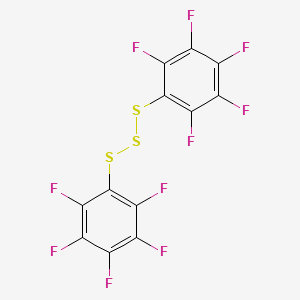
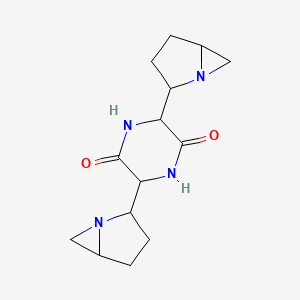
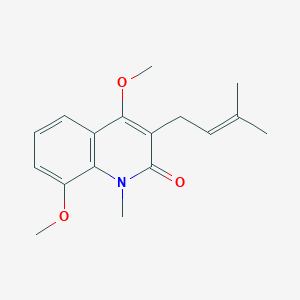
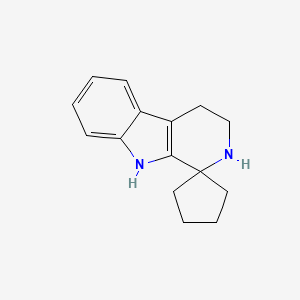
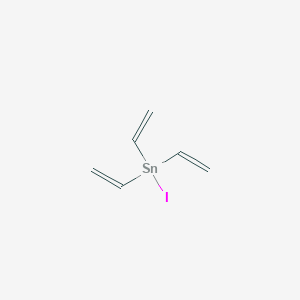
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
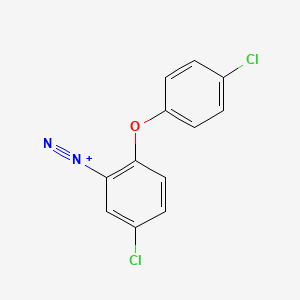

![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
